molecular formula C10H14O2S B7818905 1,3-Dimethoxy-5-ethylthiobenzene

1,3-Dimethoxy-5-ethylthiobenzene

Cat. No.: B7818905
M. Wt: 198.28 g/mol
InChI Key: ICAGZKZXGFUVJX-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-ethylthiobenzene is an organic compound with the molecular formula C10H14O2S It is a derivative of benzene, where two methoxy groups are attached to the first and third carbon atoms, and an ethylthio group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-ethylthiobenzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethoxybenzene with ethylthiol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-ethylthiobenzene undergoes several types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethylthiolated derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,3-Dimethoxy-5-ethylthiobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-ethylthiobenzene depends on its specific application. In biological systems, it may interact with cellular components, such as proteins and enzymes, through its functional groups. The methoxy and ethylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Similar structure but with methoxy groups on adjacent carbon atoms.

    1,4-Dimethoxybenzene: Methoxy groups on opposite carbon atoms.

    Methyl isoeugenol: Contains methoxy and allyl groups on the benzene ring.

Uniqueness

1,3-Dimethoxy-5-ethylthiobenzene is unique due to the presence of both methoxy and ethylthio groups, which confer distinct chemical and physical properties

Biological Activity

1,3-Dimethoxy-5-ethylthiobenzene (DMTB) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of DMTB, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14O2S
  • Molecular Weight : 198.28196 g/mol
  • CAS Number : 7825431

Biological Activity Overview

DMTB has been studied for its potential pharmacological effects, particularly in the context of neuropharmacology and enzyme inhibition. The compound's structure, featuring both methoxy and ethylthio groups, may contribute to its unique biological activities.

1. Enzyme Inhibition

One of the primary areas of research surrounding DMTB is its inhibitory effect on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Table 1: Inhibition Potency of DMTB Compared to Other Compounds

CompoundIC50 (µM)pIC50
DMTB3.85.42
Clorgyline0.017.00
Compound A2.45.61
Compound B14.34.84

The data indicates that DMTB exhibits moderate MAO-A inhibitory activity, comparable to other compounds in the same class .

2. Antioxidant Activity

Research has indicated that DMTB possesses antioxidant properties, which can protect cells from oxidative stress. This effect is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of DMTB on neuronal cell lines demonstrated that treatment with DMTB resulted in a significant reduction in cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of DMTB in a murine model of inflammation. Administration of DMTB significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and inhibited the activation of NF-kB signaling pathways. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of DMTB can be attributed to several mechanisms:

  • MAO Inhibition : By inhibiting MAO, DMTB increases neurotransmitter availability, which may enhance mood and cognitive functions.
  • Antioxidant Defense : The compound's ability to modulate oxidative stress responses contributes to its protective effects against cellular damage.
  • Anti-inflammatory Pathways : DMTB's modulation of inflammatory cytokines indicates its role in managing inflammatory responses.

Properties

IUPAC Name

1-ethylsulfanyl-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-4-13-10-6-8(11-2)5-9(7-10)12-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAGZKZXGFUVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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